Acetic acid trans-2-hepten-1-YL ester
Description
Acetic acid trans-2-hepten-1-yl ester (CAS 16939-73-4), also known as trans-2-heptenyl acetate, is an unsaturated ester derived from acetic acid and trans-2-hepten-1-ol. It is characterized by a seven-carbon chain with a double bond at the second position, contributing to its distinct chemical and olfactory properties. The compound is commercially available through suppliers like Penta Manufacturing and CymitQuimica, where it is utilized in organic synthesis, fragrance formulations, and specialty chemical applications .
Key structural features include:
- Molecular formula: C₉H₁₆O₂ (calculated based on its IUPAC name).
- Molecular weight: ~156.22 g/mol (estimated).
- Functional groups: Ester group and a trans-configured double bond.
While explicit data on its physical properties (e.g., boiling point, LogP) are unavailable in the provided evidence, its unsaturated structure suggests higher hydrophobicity compared to saturated analogs.
Structure
3D Structure
Properties
IUPAC Name |
[(E)-hept-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h6-7H,3-5,8H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCPMVVOGVEPRC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015449 | |
| Record name | (E)-Hept-2-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fresh leaf aroma | |
| Record name | Hept-trans-2-en-1-yl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
192.00 to 193.00 °C. @ 760.00 mm Hg | |
| Record name | Hept-trans-2-en-1-yl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
| Record name | Hept-trans-2-en-1-yl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.889-0.895 | |
| Record name | Hept-trans-2-en-1-yl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
16939-73-4 | |
| Record name | (E)-2-Heptenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16939-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptenyl acetate, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hepten-1-ol, 1-acetate, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-Hept-2-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-hept-2-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-HEPTENYL ACETATE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW02YZ45Q | |
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| Record name | Hept-trans-2-en-1-yl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The Fischer esterification method involves refluxing trans-2-hepten-1-ol with acetic acid in the presence of a Brønsted acid catalyst (e.g., sulfuric acid). The reaction proceeds via nucleophilic acyl substitution, with water removal driving equilibrium toward ester formation.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (alcohol:acetic acid)
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Catalyst: 2% (v/v) H₂SO₄
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Temperature: 110–120°C (reflux)
-
Duration: 6–8 hours
Purification involves neutralization with NaHCO₃, followed by distillation under reduced pressure (boiling point: 192–194°C).
Acetyl Chloride Method
A more efficient approach employs acetyl chloride as the acetylating agent. Trans-2-hepten-1-ol reacts with acetyl chloride in anhydrous conditions, with pyridine scavenging HCl.
Reaction Conditions:
-
Molar Ratio: 1:1.1 (alcohol:acetyl chloride)
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Solvent: Dichloromethane
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Base: Pyridine (2 equiv)
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Temperature: 0–5°C (gradually warmed to room temperature)
-
Duration: 2 hours
This method minimizes side reactions and offers higher yields due to the reactivity of acetyl chloride.
Base-Catalyzed Condensation Reactions
Claisen Condensation Approach
The J-STAGE study outlines a Claisen-like condensation using 6-methyl-5-hepten-2-one and acetic acid in the presence of lithium amide (LiNH₂). The ketone undergoes enolate formation, followed by nucleophilic attack on the carboxylic acid.
Reaction Conditions:
-
Base: LiNH₂ (3 equiv)
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Solvent: Tetrahydrofuran (THF)
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Temperature: Room temperature
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Duration: 24 hours
Mechanistic Pathway:
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Deprotonation of acetic acid by LiNH₂ to form acetate ion.
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Enolate formation from 6-methyl-5-hepten-2-one.
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Nucleophilic attack of enolate on acetate, followed by protonation and elimination.
Purification via column chromatography (hexane/ethyl acetate, 50:1) isolates the ester.
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing cost, safety, and efficiency:
Table 1: Comparative Analysis of Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purification Technique |
|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 110–120 | 68–72 | Distillation |
| Acetyl Chloride | Pyridine | 0–25 | 85–90 | Liquid-liquid extraction |
| Claisen Condensation | LiNH₂ | 25 | 75 | Column chromatography |
Key Considerations:
-
Catalyst Recycling: Homogeneous acids (H₂SO₄) pose corrosion challenges, favoring heterogeneous catalysts (e.g., ion-exchange resins) for continuous processes.
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Solvent Recovery: THF and dichloromethane require distillation recovery systems to reduce waste.
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Byproduct Management: Neutralization of acidic byproducts generates sulfate salts, necessitating wastewater treatment.
Analytical Characterization of Synthetic Products
Spectroscopic Analysis
Mass Spectrometry (MS):
-
Fragmentation Patterns: Peaks at m/z 43 (CH₃CO⁺) and m/z 113 (C₇H₁₃O⁺) confirm acetate and heptenyl moieties.
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): δ 1.31 (s, 3H, CH₃), 1.62 (s, 3H, CH₃), 2.06–2.12 (m, 2H, CH₂), 5.11 (t, J = 7.1 Hz, 1H, CH=CH).
Infrared (IR) Spectroscopy:
Chemical Reactions Analysis
Types of Reactions
Acetic acid trans-2-hepten-1-YL ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to trans-2-hepten-1-ol and acetic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Trans-2-hepten-1-ol and acetic acid.
Reduction: Trans-2-hepten-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Acetic acid trans-2-hepten-1-YL ester is widely utilized as a reagent in organic synthesis. It plays a crucial role in the formation of various chemical compounds through reactions such as hydrolysis, transesterification, and reduction:
- Hydrolysis : Converts the ester back to trans-2-hepten-1-ol and acetic acid.
- Transesterification : Reacts with other alcohols to form different esters.
- Reduction : Can be reduced to trans-2-hepten-1-ol using reducing agents like lithium aluminum hydride (LiAlH₄) .
Research indicates potential biological activities associated with this compound:
-
Antimicrobial Properties : Studies have shown that similar esters can inhibit bacterial and fungal growth, suggesting applications in food preservation and pharmaceuticals .
Study Focus Organisms Tested Results Antimicrobial Activity Escherichia coli, Staphylococcus aureus Significant inhibition observed - Antioxidant Activity : The presence of double bonds in its structure may correlate with antioxidant capacity, indicating protective effects against oxidative stress .
Flavor and Fragrance Industry
Due to its pleasant aroma, this compound is extensively used in the flavoring and fragrance industries. It enhances sensory experiences in food products and is a key ingredient in various formulations aimed at improving aroma profiles .
Potential Therapeutic Applications
Ongoing research is exploring the therapeutic potential of this compound, particularly in drug delivery systems. Its ability to interact with biological membranes may facilitate the development of novel drug formulations that improve bioavailability and efficacy .
Antimicrobial Study
A study conducted on similar esters demonstrated significant inhibition of Escherichia coli and Staphylococcus aureus, suggesting that this compound may exhibit comparable antimicrobial effects.
Antioxidant Activity
Research on related compounds indicated a strong correlation between structural characteristics (such as the presence of double bonds) and antioxidant capacity. This suggests that this compound could also possess protective effects against oxidative stress.
Mechanism of Action
The mechanism of action of acetic acid trans-2-hepten-1-YL ester involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, it may interact with enzymes and other molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares acetic acid trans-2-hepten-1-yl ester with structurally related acetic acid esters:
Key Observations :
- Chain Length and Unsaturation : The trans-2-heptenyl group increases hydrophobicity (higher LogP) compared to shorter-chain esters like butyl acetate.
- Functional Diversity : The presence of a ketone in acetoacetic acid n-heptyl ester or an aromatic ring in benzyl acetate alters reactivity and solubility.
Key Observations :
Key Observations :
Research and Emerging Trends
- Pollinator Attractants : Ester derivatives, such as 2-(tetrahydrofuran-2-yl)acetic acid esters, are studied for their role in long-range pollinator attraction, suggesting ecological applications for structurally similar esters like trans-2-heptenyl acetate .
Biological Activity
Overview
Acetic acid trans-2-hepten-1-YL ester, a compound derived from the esterification of trans-2-hepten-1-ol with acetic acid, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant effects, as well as its applications in various fields such as medicine and industry.
Chemical Structure:
- Molecular Formula: C₉H₁₈O₂
- CAS Number: 1576-79-0
Synthesis:
The compound is synthesized through the esterification process, typically using sulfuric acid as a catalyst under reflux conditions to facilitate the reaction and drive the equilibrium towards ester formation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of specific pathogens, suggesting potential applications in food preservation and safety.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 mg/mL |
| Staphylococcus aureus | 0.3 mg/mL |
| Salmonella enterica | 0.4 mg/mL |
Antioxidant Properties
This compound has also been studied for its antioxidant properties . It has shown the ability to scavenge free radicals, which may help in reducing oxidative stress in biological systems. This property is essential for potential therapeutic applications in preventing oxidative damage related to various diseases.
Table 2: Antioxidant Activity Assay Results
| Concentration (mg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 45 |
| 20 | 65 |
| 30 | 85 |
The biological effects of this compound are believed to arise from its interaction with specific molecular targets within cells. The compound may modulate cellular signaling pathways by interacting with enzymes and receptors, although detailed mechanisms remain under investigation .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound in food preservation. The results demonstrated a significant reduction in microbial load in treated samples compared to controls, underscoring its potential as a natural preservative agent.
Case Study 2: Antioxidant Effects in Cellular Models
Another study focused on the antioxidant effects of this ester in cellular models. It was found to enhance cell viability under oxidative stress conditions, indicating promising therapeutic potential for conditions associated with oxidative damage .
Applications
In Medicine:
Research is ongoing to explore the therapeutic applications of this compound, particularly in drug delivery systems due to its favorable biological activity profiles.
In Industry:
The compound is widely used in the fragrance and flavor industry due to its pleasant aroma and unique chemical properties, making it valuable for various consumer products .
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare acetic acid trans-2-hepten-1-yl ester, and what reaction parameters critically influence yield?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification, analogous to the preparation of octyl acetate ( ). Trans-2-hepten-1-ol reacts with acetic acid under reflux with a catalyst (e.g., sulfuric acid or immobilized lipases). Key parameters include stoichiometric ratios, temperature control (80–120°C), and removal of water (via Dean-Stark traps or molecular sieves) to shift equilibrium. For stereoselectivity, catalysts like palladium complexes or enzymatic systems may enhance trans-configuration retention (inferred from trans-esterification methods in ). Post-synthesis, fractional distillation or column chromatography is recommended for purification .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- GC/MS : Use a non-polar column (e.g., DB-5) with electron ionization (EI) to match retention indices (RT: 11.99, AI: 1111) and fragmentation patterns against reference libraries (e.g., Adams 2017, ).
- IR Spectroscopy : Identify ester-specific peaks: C=O stretch at ~1746 cm⁻¹ and C-O stretches at 1045–1241 cm⁻¹ ( ).
- NMR : ¹H NMR should show characteristic vinyl proton splitting (J ≈ 15 Hz for trans-configuration) and acetate methyl singlet (~2.05 ppm). Cross-validate with ¹³C NMR for carbonyl (170–175 ppm) and olefinic carbons (120–130 ppm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 hazard).
- PPE : Nitrile gloves, lab coats, and safety goggles (H315/H319 risks).
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Document MSDS/SDS compliance for lab-specific risk assessments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR splitting patterns attributed to stereoisomerism in trans-2-heptenyl esters?
- Methodological Answer : Discrepancies may arise from cis/trans isomerization or impurities. Strategies include:
- Variable Temperature (VT) NMR : Probe thermal stability of the trans configuration by acquiring spectra at 25°C and 60°C.
- 2D NMR (COSY, NOESY) : Confirm coupling between vinyl protons and adjacent groups. NOESY cross-peaks can distinguish trans (no NOE between H2 and H3) from cis isomers.
- Chiral Chromatography : Use chiral columns (e.g., Chiralcel OD-H) to separate enantiomers if asymmetric centers are present .
Q. What computational methods predict the physicochemical properties or reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational spectra (IR), dipole moments, and HOMO-LUMO gaps. Compare with experimental IR data ( ).
- MD Simulations : Model solvation effects in common solvents (e.g., hexane, ethanol) to predict solubility and partition coefficients (logP).
- QSPR Models : Correlate molecular descriptors (e.g., polar surface area, molar refractivity) with boiling points or toxicity using databases like NIST ( ).
Q. How do solvent polarity and catalyst choice influence the stereoselective synthesis of the trans isomer?
- Methodological Answer :
- Solvent Effects : Non-polar solvents (e.g., toluene) favor trans-selectivity by reducing polar transition-state stabilization. Polar aprotic solvents (e.g., DMF) may promote cis byproduct formation.
- Catalyst Screening : Test immobilized Candida antarctica lipase B (CAL-B) for enantioselective esterification. Compare with homogeneous catalysts (e.g., Ti(OiPr)₄) for reaction rate and stereocontrol.
- Kinetic Studies : Monitor reaction progress via GC to identify optimal timepoints for quenching (prevents isomerization) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the ester’s thermal stability during purification?
- Methodological Answer :
- TGA/DSC Analysis : Perform thermogravimetric analysis to determine decomposition onset temperatures.
- Low-Pressure Distillation : Use short-path distillation under reduced pressure (<10 mmHg) to minimize exposure to high temperatures.
- Comparative Studies : Replicate conflicting protocols (e.g., reflux duration, catalyst loading) to isolate variables causing degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
